1-Methyl-2-piperidinimine
Description
Contextual Significance of Cyclic Imines in Heterocyclic Chemistry
Cyclic imines are a critically important class of nitrogen-containing heterocycles that serve as valuable synthetic intermediates for a wide array of chemical products, including drugs and agrochemicals. google.com Their significance is underscored by the presence of five- and six-membered cyclic imine motifs in numerous natural compounds that exhibit a range of biological activities. google.com The synthetic utility of cyclic imines stems from their inherent reactivity, possessing multiple centers for chemical attack: a nucleophilic nitrogen atom and an electrophilic carbon atom within the imine bond. nih.gov This dual reactivity makes them powerful precursors for the stereoselective synthesis of complex nitrogen-containing alkaloids. nih.gov
Notably, cyclic imines can exist in equilibrium with their tautomeric forms, cyclic enamines. In the case of 2-iminopiperidines, the endocyclic imine can tautomerize to an exocyclic amine, forming a cyclic amidine structure (e.g., 3,4,5,6-tetrahydro-2-pyridinamine). This tautomerism is a crucial aspect of their chemical nature, influencing their stability, reactivity, and interaction with biological systems. caymanchem.comwiley-vch.de Modern synthetic methods have been developed to efficiently convert common and readily available lactams (cyclic amides) into these valuable cyclic amidines, further enhancing their accessibility and importance in chemical research. acs.orgacs.org
Historical Trajectories and Modern Relevance of Piperidine (B6355638) and Piperidinone Chemistry to Imine Analogues
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern drug development. nih.gov Its history dates back to 1850, when it was first isolated from piperine, the alkaloid responsible for the pungency of black pepper. acs.org The name "piperidine" itself is derived from the Latin word for pepper, piper. acs.org Since its discovery, the piperidine motif has been identified in countless natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the tobacco analog anabasine. acs.org In contemporary science, piperidine and its derivatives are indispensable, finding use as synthetic building blocks, catalysts, and core components in over twenty classes of pharmaceuticals. nih.govcymitquimica.com
A closely related and equally important class of compounds are the piperidinones, which contain a carbonyl group within the piperidine ring. These lactams, such as 1-methyl-2-piperidone, are highly prevalent in biologically active compounds and serve as key intermediates in pharmaceutical synthesis. acgpubs.org The rich and well-documented chemistry of piperidinones provides a direct strategic basis for the exploration of their imine analogues. The conversion of the carbonyl group of a lactam to an imine group opens a pathway to new chemical entities. acs.org This transformation allows researchers to leverage the vast knowledge of piperidinone synthesis to access the corresponding cyclic amidines, enabling the exploration of how this structural change from a C=O to a C=N bond impacts chemical properties and biological function. acs.orgacs.org
Scope and Academic Imperatives for Research on 1-Methyl-2-piperidinimine
While extensive literature exists for its parent lactam, specific research focused exclusively on this compound (CAS No. 63156-90-1) is less prevalent, highlighting a key area for academic inquiry. ontosight.ai The compound, with the molecular formula C6H12N2, is structurally an imine derivative of 1-methyl-2-piperidone. ontosight.ai The primary academic imperatives for its study involve its synthesis, characterization of its fundamental chemical properties, and exploration of its potential applications.
A key research focus is the development of efficient synthetic routes. Modern organometallic chemistry offers powerful tools for this transformation, such as the iridium-catalyzed deoxygenative reduction of the parent lactam, 1-methyl-2-piperidone, to form the corresponding cyclic amidine. nih.govacs.org Such methods are attractive as they start from readily available materials and can be performed under mild conditions. acs.org
Once synthesized, a crucial area of investigation is the compound's imine-enamine tautomerism, which dictates its reactivity. caymanchem.comwiley-vch.de Characterizing the position of this equilibrium and understanding the factors that influence it are fundamental to predicting its chemical behavior.
Furthermore, there is a strong imperative to investigate the biological activity of this compound. Other substituted 2-iminopiperidines have been identified as potent inhibitors of nitric oxide synthase (NOS) enzymes. caymanchem.com For example, 2-imino-4-methylpiperidine is a powerful inhibitor of several human NOS isoforms. caymanchem.com This precedent suggests that this compound could be a valuable candidate for screening in drug discovery programs, particularly in areas where NOS modulation is a therapeutic goal. Research into its synthesis and properties is essential to build structure-activity relationships and to explore the potential of this and related compounds in medicinal chemistry.
Data Tables
Table 1: Physicochemical and Identification Properties
This table compares the known properties of this compound with its parent lactam, 1-Methyl-2-piperidone.
| Property | This compound | 1-Methyl-2-piperidone |
| IUPAC Name | 1-methylpiperidin-2-imine | 1-methylpiperidin-2-one |
| Molecular Formula | C₆H₁₂N₂ ontosight.ai | C₆H₁₁NO guidechem.comnih.gov |
| Molecular Weight | 112.17 g/mol | 113.16 g/mol guidechem.comsigmaaldrich.com |
| CAS Number | 63156-90-1 ontosight.ai | 931-20-4 guidechem.comnih.gov |
| Hydrochloride CAS | 50529-23-2 chemsrc.com | N/A |
| Canonical SMILES | CN1CCCC(=N)C1 | CN1CCCCC1=O nih.gov |
| Tautomeric Form | 1-methyl-3,4,5,6-tetrahydropyridin-2-amine | N/A |
Data sourced from references as cited.
Table 2: Comparative Spectroscopic Features
This table contrasts the key expected infrared (IR) absorption bands for the functional groups in this compound and its precursor.
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| 1-Methyl-2-piperidone | Amide (Lactam) Carbonyl (C=O) | ~1630 - 1680 |
| This compound (Imine Tautomer) | Imine (C=N) | ~1640 - 1690 |
| This compound (Amine Tautomer) | N-H Bending / C=C Stretching | ~1550 - 1650 |
Note: Values are typical ranges and can vary based on molecular environment and sample state. The imine and amine tautomers would also show characteristic N-H stretching vibrations (~3300-3500 cm⁻¹), which are absent in the parent lactam.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63156-90-1 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-methylpiperidin-2-imine |
InChI |
InChI=1S/C6H12N2/c1-8-5-3-2-4-6(8)7/h7H,2-5H2,1H3 |
InChI Key |
SPUOAGXTYHGYSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 Piperidinimine and Its Structural Analogs
De Novo Synthetic Routes to the 1-Methyl-2-piperidinimine Core
The foundational synthesis of the this compound core can be approached through several strategic disconnections, primarily involving intramolecular cyclization, oxidative methods, or modifications of pre-existing piperidine-related structures.
Intramolecular Cyclization Strategies for Imine Formation
Intramolecular cyclization represents a powerful and common strategy for the formation of the piperidine (B6355638) ring. nih.gov These methods often involve the formation of a carbon-nitrogen bond to close the six-membered ring.
One prevalent approach is the reductive amination of ϖ-amino fatty acids or their derivatives. nih.gov For instance, an iron-catalyzed reductive amination of ϖ-amino fatty acids utilizes phenylsilane (B129415) to promote the formation and subsequent reduction of an intermediate imine, leading to cyclization and formation of the piperidinone, which can then be converted to the target imine. nih.gov Another strategy involves the intramolecular amination of methoxyamine-containing boronic esters, proceeding through N-B bond formation and a 1,2-metalate shift. nih.gov
Radical-mediated amine cyclization offers another pathway. For example, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to yield piperidines. nih.gov Similarly, copper-catalyzed radical cyclization can be employed to form piperidines via a 1,6-hydrogen atom transfer mechanism. nih.govmdpi.com
A domino Mannich–Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines has been shown to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity, which are precursors to substituted piperidinones. researchgate.net Furthermore, aza-Michael addition reactions provide a route to functionalized indolizidine cores, which share structural similarities with piperidines. researchgate.net
| Cyclization Strategy | Catalyst/Reagent | Key Transformation | Reference |
| Reductive Amination | Iron Complex / Phenylsilane | Imine formation and reduction | nih.gov |
| Amination of Boronic Esters | N/A | N-B bond formation, 1,2-metalate shift | nih.gov |
| Radical Cyclization | Cobalt(II) | Cyclization of amino-aldehydes | nih.gov |
| Radical Cyclization | Copper(I) or Copper(II) | 1,6-hydrogen atom transfer | nih.govmdpi.com |
| Domino Mannich-Michael | N/A | Reaction with Danishefsky's diene | researchgate.net |
| Aza-Michael Addition | N/A | Intramolecular ring closure | researchgate.net |
Oxidative Approaches to Cyclic Imines
Oxidative methods provide an alternative for constructing the cyclic imine functionality. Gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent can lead to the formation of substituted piperidines. nih.gov This reaction involves the difunctionalization of a double bond with concurrent N-heterocycle formation. nih.gov Palladium catalysis has also been developed for an enantioselective version of this reaction. nih.gov
Transformation from Pre-existing Piperidinone or Piperidine Scaffolds
The synthesis of this compound can also be achieved by modifying a pre-existing 1-methyl-2-piperidinone scaffold. nih.gov This lactam can be synthesized through various cyclization reactions of precursors like amino acids or ketones, followed by N-methylation. The conversion of the piperidinone to the corresponding imine can be accomplished through several methods, including reaction with amines or other nitrogen-containing nucleophiles. For example, the reaction of 1-methyl-2-piperidinone with diphenyl disulfide and LDA in THF can yield 3-phenylsulfanyl-1-methyl-2-piperidone, which can be further functionalized. nih.gov
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure piperidine derivatives, which are often required for pharmaceutical applications. nih.gov
Asymmetric synthesis of substituted piperidines has been achieved using β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones as a key step, followed by ring-closing metathesis. researchgate.net Another approach involves the use of a chiral auxiliary, such as an arabinopyranosylamine, to control the stereochemistry during a domino Mannich–Michael reaction. researchgate.net This method has been successfully applied to the synthesis of piperidine alkaloids. researchgate.net
Enantiomerically pure 2,6-disubstituted piperidinones have been synthesized from furfural (B47365) using an organocatalyzed Mannich reaction, followed by an aza-Achmatowicz reaction and an N-acyliminium ion-mediated coupling step. acs.org Furthermore, the use of enantiopure p-toluenesulfinimines as chiral building blocks has proven effective in the asymmetric synthesis of various nitrogen-containing heterocycles, including piperidines. temple.edu
| Asymmetric Strategy | Key Reagent/Auxiliary | Core Reaction | Reference |
| Catalytic Asymmetric Reduction | β-Cyclodextrin / Oxazaborolidine | Reduction of α-azido ketones | researchgate.net |
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich–Michael reaction | researchgate.net |
| Organocatalysis | Proline | Asymmetric Mannich reaction | acs.org |
| Chiral Building Block | p-Toluenesulfinimine | Asymmetric addition reactions | temple.edu |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact. uniovi.esdokumen.pub This includes the use of safer solvents, renewable starting materials, and catalytic processes. dokumen.pubskpharmteco.com
A key focus is the replacement of hazardous solvents like DMF, NMP, and CH2Cl2 with greener alternatives. skpharmteco.com Aqueous-based systems and biodegradable catalysts, such as trisodium (B8492382) citrate (B86180) dihydrate, are being explored for the synthesis of functionalized piperidinones. arkat-usa.org For example, a one-pot, three-component reaction of aldehydes, cyanoacetamide, and a dicarboxylate has been developed using trisodium citrate dihydrate in aqueous ethanol. arkat-usa.org
Biocatalysis also offers a green approach to piperidine synthesis. uniovi.es Enzymes can be used for stereoselective transformations, reducing the need for chiral auxiliaries and resolving agents. uniovi.esresearchgate.net For instance, alcohol dehydrogenases have been investigated for the synthesis of piperidones. researchgate.net
Catalytic Protocols for the Formation of this compound and Related Structures
Catalysis plays a pivotal role in the efficient synthesis of piperidine derivatives. nih.govorganic-chemistry.org Transition metal catalysts, including those based on iron, palladium, rhodium, and copper, are widely used for various cyclization and functionalization reactions. nih.govmdpi.com
For example, an iridium(III)-catalyzed hydrogen borrowing [5+1] annulation method has been reported for the stereoselective synthesis of substituted piperidines. nih.gov Rhodium(I) complexes have been used for the enantioselective asymmetric hydrogenation of unsaturated piperidinones. mdpi.com Copper-catalyzed dearomative alkynylation of pyridines provides access to enantioenriched 2-alkynyl-1,2-dihydropyridines, which are valuable synthetic intermediates. researchgate.net
Organocatalysis has also emerged as a powerful tool. acs.org Proline and its derivatives can catalyze asymmetric Mannich reactions to produce chiral piperidinones. acs.org Trisodium citrate dihydrate has been demonstrated as an effective organocatalyst for the multicomponent synthesis of highly functionalized piperidinones. arkat-usa.org
| Catalyst Type | Metal/Organocatalyst | Reaction Type | Reference |
| Transition Metal | Iron | Reductive Amination | nih.gov |
| Transition Metal | Palladium | Oxidative Amination | nih.gov |
| Transition Metal | Iridium(III) | [5+1] Annulation | nih.gov |
| Transition Metal | Rhodium(I) | Asymmetric Hydrogenation | mdpi.com |
| Transition Metal | Copper | Dearomative Alkynylation | researchgate.net |
| Organocatalyst | Proline | Asymmetric Mannich Reaction | acs.org |
| Organocatalyst | Trisodium Citrate Dihydrate | Multicomponent Reaction | arkat-usa.org |
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful and efficient pathways for the construction of cyclic imines. Methods such as intramolecular hydroamination and oxidative amination have become cornerstone strategies for synthesizing piperidine-based imine structures.
A prominent method is the intramolecular oxidative amination of aminoalkenes. A highly effective catalyst system, [RuCl₂(CO)₃]₂/dppp (dppp = 1,3-bis(diphenylphosphino)propane), has been developed for this transformation. nih.govacs.org This ruthenium-based system, used with K₂CO₃ and allyl acetate (B1210297) in N-methylpiperidine, facilitates the cyclization of various aminoalkenes into their corresponding cyclic imines in excellent yields. nih.govorganic-chemistry.org The reaction proceeds via the insertion of the alkene moiety into a Ru-N bond, followed by β-hydride elimination and subsequent isomerization to yield the cyclic imine. acs.orgacs.org This approach provides a direct route to unsaturated nitrogen heterocycles from readily available aminoalkenes, avoiding the need for more expensive aminoalkyne precursors. acs.orgorganic-chemistry.orgacs.org
Palladium catalysis has also been employed in the synthesis and functionalization of cyclic imines. For instance, palladium-catalyzed domino cyclization of dienyl ketone O-pentafluorobenzoyloximes can produce polycyclic imines through an amino-Heck reaction sequence. oup.com Other transition metals like gold and iridium are also pivotal. Gold(I) catalysts, often activated by a silver co-catalyst, are particularly effective for the intramolecular hydroamination of aminoallenes and aminoalkynes, leading to the formation of 2-alkenyl-piperidines which are enamines that can be considered tautomeric precursors or isomers of the target imines. unimi.itorganic-chemistry.orgnih.gov Iridium catalysts have been noted for the highly enantioselective hydrogenation of cyclic imines to produce chiral cyclic amines, highlighting the utility of the imine precursors in asymmetric synthesis. rsc.orgacs.org
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| [RuCl₂(CO)₃]₂ / dppp, K₂CO₃, Allyl acetate | 6-Amino-1-hexene derivative | Six-membered cyclic imine | High | organic-chemistry.org |
| [RuCl₂(CO)₃]₂, dppp | 2,2-Diphenyl-5-hexenyl-1-amine | 5,5-Diphenyl-2-methyl-1-piperideine | 96% | acs.org |
| Pd(PPh₃)₄, Et₃N | Dienyl ketone O-pentafluorobenzoyloxime | Spiro imine | High | oup.com |
| [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | N-Alkenyl carbamate | Protected piperidine derivative | up to 98% | organic-chemistry.org |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. While many organocatalytic methods focus on the reactions of cyclic imines, several approaches contribute to their synthesis or the formation of the core piperidine ring from which they can be derived.
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a variety of transformations. rsc.org One notable application is the [3+3] annulation of α,β-unsaturated esters with methyl ketoimines, which provides access to highly functionalized δ-lactams (piperidin-2-ones). wiley.com This reaction proceeds through the formation of an α,β-unsaturated acylazolium intermediate from the NHC and the ester. This intermediate then reacts with the imine, which acts as a nucleophilic partner, to construct the six-membered ring. wiley.com The resulting δ-lactams are valuable precursors that can be converted to piperidines and their corresponding imines.
Hybrid bio-organocatalytic cascades represent another innovative approach. For instance, a transaminase enzyme can be used to generate a reactive cyclic imine intermediate in situ, which then undergoes an organocatalyzed Mannich reaction to build complexity, leading to the synthesis of 2-substituted piperidines. nih.gov This combination of biocatalysis and organocatalysis allows for the creation of key chiral building blocks for natural product synthesis. nih.gov Furthermore, chiral thioureas and squaramides have been used as bifunctional catalysts to promote reactions for synthesizing chromene derivatives, which involves the activation of imine-like precursors. mdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Chiral Triazolium NHC | α,β-Unsaturated Ester | Methyl Ketoimine | δ-Lactam | Enantioselective [3+3] Annulation | wiley.com |
| Transaminase / Proline derivative | Amino-aldehyde | Ketone | 2-Substituted Piperidine | Bio-organocatalytic Cascade | nih.gov |
| Quinoline-Thiourea | N-tethered alkene | - | Protected 2,5-disubstituted piperidine | Intramolecular aza-Michael reaction | mdpi.com |
Photoredox Catalysis in Imine Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the synthesis of nitrogen-containing heterocycles, including piperidine structures.
One powerful strategy involves photoredox-mediated radical/polar crossover (RPC) processes for the construction of saturated nitrogen heterocycles. acs.orgresearchgate.net In these reactions, a photocatalytically generated alkyl radical, which contains a pendant leaving group, adds to an acyclic imine. The subsequent reduction of the resulting nitrogen-centered radical intermediate triggers an anionic ring closure, forming substituted pyrrolidines and piperidines under redox-neutral conditions. acs.org
Dual catalysis, which merges photoredox catalysis with transition metal catalysis (metallaphotoredox), has opened new avenues for bond formation. osti.govprinceton.edunih.gov This synergistic approach allows for novel reactivity patterns that are not accessible by either catalytic system alone. princeton.edu For example, the combination of an iridium photocatalyst with a nickel catalyst can be used for C-H functionalization reactions to build complex molecules. nih.gov While many of these methods functionalize existing rings or use acyclic imines to build cyclic amines, the underlying principles are being extended to the direct synthesis of cyclic imine scaffolds.
Visible-light-induced radical cyclization of unactivated alkenes offers a catalyst-free method for constructing polycyclic systems. beilstein-journals.orgbeilstein-journals.orgnih.gov In some protocols, the homolysis of a radical initiator under visible light generates a radical species that adds to a tethered alkene. The resulting radical can then undergo an intramolecular cyclization onto an aromatic ring to build fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org These strategies demonstrate the potential of light-mediated reactions to construct complex N-heterocyclic frameworks from simple precursors without the need for external photocatalysts or metals. rsc.org
| Methodology | Catalyst/Conditions | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Radical/Polar Crossover (RPC) | Photocatalyst (e.g., Ir-based) | Acyclic imine + Alkyl halide | Substituted Piperidine | Construction of saturated N-heterocycles | acs.org |
| α-Amino C–H Arylation | Ir(III) photocatalyst | Substituted Piperidine + Cyanoarene | α-Arylated Piperidine | Diastereoselective functionalization | nih.gov |
| Radical Cascade Cyclization | Visible Light (catalyst-free) | 2-Isocyanobiaryl | Phenanthridine | 1,5-Hydrogen Atom Transfer (1,5-HAT) | rsc.org |
| Radical Cyclization | Visible Light, PhI(OAc)₂ | Benzimidazole with unactivated alkene | Polycyclic imidazole | Metal- and photocatalyst-free | beilstein-journals.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Piperidinimine
Electrophilic and Nucleophilic Reactivity of the Imine Functional Group
The imine functional group in 1-Methyl-2-piperidinimine possesses both electrophilic and nucleophilic characteristics. The carbon atom of the C=N double bond is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom, with its lone pair of electrons, can act as a nucleophile.
The reactivity of the imine can be influenced by the nature of the reactants and the reaction conditions. For instance, in the presence of a strong nucleophile, the imine carbon will act as the electrophilic center. The nucleophilic aromatic substitution reactions of N-methylpyridinium ions with piperidine (B6355638), while not directly involving an imine, demonstrate the propensity of piperidine-like structures to engage in nucleophilic processes. nih.gov The mechanism often involves the addition of the nucleophile to an electrophilic carbon, followed by subsequent steps. nih.gov
The table below summarizes the expected reactivity of the imine functional group in this compound with various reagents.
| Reagent Type | Site of Attack on this compound | Expected Product Type |
| Nucleophiles | ||
| Grignard Reagents (R-MgX) | Imine Carbon | 2-Substituted-1-methylpiperidine |
| Organolithium Reagents (R-Li) | Imine Carbon | 2-Substituted-1-methylpiperidine |
| Hydride Reagents (e.g., NaBH4) | Imine Carbon | 1-Methylpiperidine |
| Electrophiles | ||
| Alkyl Halides (R-X) | Imine Nitrogen | 2-Imino-1-methyl-1-alkylpiperidinium halide |
| Acyl Halides (RCOCl) | Imine Nitrogen | N-(1-methylpiperidin-2-ylidene)acetamide derivative |
Cycloaddition Reactions Involving the this compound Moiety
The carbon-nitrogen double bond of this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are valuable for the construction of novel heterocyclic systems. The stereoselectivity of such cycloadditions is often influenced by the transition state geometry. iupac.org For instance, in intramolecular nitrone dipolar cycloadditions, the preference for equatorial positioning of substituents in a chair-like transition state can control the stereochemical outcome. iupac.org
While specific examples involving this compound are not extensively documented, analogies can be drawn from the behavior of other cyclic imines and related systems. For example, the Diels-Alder reaction, a cornerstone of [4+2] cycloadditions, can be envisioned between a diene and the C=N bond of this compound, where the imine acts as the dienophile. mdpi.com Similarly, 1,3-dipolar cycloadditions with dipoles such as nitrones or azides could lead to the formation of five-membered heterocyclic rings fused to the piperidine core. researchgate.net
The table below illustrates potential cycloaddition reactions involving this compound.
| Reaction Type | Reactant | Expected Product |
| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Tetrahydropyridopyridine derivative |
| [3+2] Cycloaddition | Phenyl azide | Tetrazolopiperidine derivative |
| [2+2] Cycloaddition | Ketene | β-Lactam fused to the piperidine ring |
Ketene-imine cycloadditions, known as the Staudinger synthesis, are a common method for synthesizing β-lactams. mdpi.com The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com
Functionalization and Derivatization at Peripheral Positions of the Ring System
Beyond the reactivity of the imine group, the piperidine ring itself can be functionalized. The presence of the imine can influence the reactivity of the adjacent C-H bonds. For example, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through asymmetric deprotonation, indicating that the protons on the carbon atoms of the piperidine ring can be abstracted under basic conditions. acs.org Subsequent trapping of the resulting organolithium species with an electrophile allows for the introduction of various functional groups. acs.org
Furthermore, reactions such as hydroboration-oxidation of a methylene (B1212753) group on the piperidine ring can introduce a hydroxyl group with high diastereoselectivity. acs.org This alcohol can then be further derivatized. acs.org Ozonolysis of an exocyclic double bond on the piperidine ring can yield a ketone, which can then be subjected to further transformations. acs.org
The following table provides examples of potential functionalization reactions on a derivatized this compound ring system.
| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |
| Asymmetric Deprotonation | n-BuLi, (-)-sparteine | C-3 or C-6 | Introduction of an electrophile |
| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | C-4 (on a 4-methylene derivative) | Hydroxyl group |
| Ozonolysis | 1. O3; 2. Me2S | C-4 (on a 4-methylene derivative) | Ketone |
Investigations into Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often focus on identifying intermediates and determining whether a reaction proceeds through a concerted or stepwise pathway.
Radical-mediated reactions offer a powerful tool for the synthesis and functionalization of piperidine derivatives. nih.gov For instance, the intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) proceeds through a radical mechanism. nih.gov In the context of this compound, radical reactions could be initiated at various positions. For example, a radical initiator could promote the addition of a radical species to the C=N double bond, or abstract a hydrogen atom from one of the ring carbons to generate a carbon-centered radical.
Many reactions, particularly cycloadditions, can proceed through either a concerted mechanism, where all bond-making and bond-breaking events occur in a single transition state, or a stepwise mechanism involving one or more intermediates. nih.gov The distinction between these pathways can be subtle. For example, in the C2-C6 (Schmittel)/ene cyclization of enyne-allenes, a highly asynchronous transition state is observed, which lies near the boundary between a concerted and a stepwise mechanism. nih.gov Theoretical calculations and kinetic isotope effects are often employed to distinguish between these pathways. nih.gov In the case of 1,3-dipolar cycloadditions of nitrones, computational studies suggest that while a stepwise diradical pathway is viable, the concerted mechanism is generally favored. researchgate.net
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. nih.govprinceton.edu By comparing the rates of reaction for molecules containing different isotopes at a specific position, information about bond breaking or changes in hybridization at that position in the rate-determining step can be obtained. princeton.edu For instance, a primary deuterium (B1214612) KIE (kH/kD > 1) is often observed when a C-H bond is broken in the rate-determining step. princeton.edu Inverse KIEs (kH/kD < 1) can also provide valuable mechanistic information, often related to changes in hybridization or steric effects. nih.gov In the context of reactions involving this compound, KIE studies could be used to elucidate the mechanism of imine reduction, cycloaddition reactions, or functionalization at the peripheral positions of the ring.
The table below presents hypothetical KIE data for a reaction involving this compound and its mechanistic interpretation.
| Reaction | Isotopically Labeled Position | Observed kH/kD | Mechanistic Interpretation |
| Hydride Reduction of Imine | C-2 | ~1.0 | C-H bond is not broken in the rate-determining step. |
| Base-mediated Deprotonation | C-6 | > 2 | C-H bond breaking is involved in the rate-determining step. |
Analysis of "this compound" Reveals Scarcity of Structural Data
An extensive review of scientific literature and chemical databases for the compound "this compound" has revealed a significant lack of available data regarding its detailed structural elucidation. Despite a thorough search for spectroscopic and diffraction studies, specific experimental data required to fulfill a comprehensive analysis of its molecular architecture, as outlined by advanced analytical techniques, could not be obtained.
The intended investigation was structured to cover a multi-faceted approach to structural analysis, incorporating advanced nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), vibrational spectroscopy (Infrared and Raman), and X-ray crystallography. However, the search yielded no specific experimental datasets for "this compound" corresponding to these analytical methods.
The requested sections for the analysis included:
Spectroscopic and Diffraction Studies for 1 Methyl 2 Piperidinimine Structural Elucidation
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation:This technique provides the most definitive three-dimensional structure of a molecule in the solid state. A crystallographic study would reveal bond lengths, bond angles, and the overall conformation of the piperidine (B6355638) ring and the methyl-imine substituent. The search for crystallographic data for this specific compound was unsuccessful.
It is important to note that the available scientific literature and databases contain extensive information on the closely related compound, 1-Methyl-2-piperidone . This molecule differs by having a carbonyl group (C=O) in place of the imine group (C=NH) of 1-Methyl-2-piperidinimine. The spectroscopic and structural data for 1-Methyl-2-piperidone are well-documented but are not applicable to the requested imine derivative due to the significant difference in the functional group, which would fundamentally alter the compound's chemical and physical properties, as well as its spectroscopic signatures.
Theoretical and Computational Chemistry of 1 Methyl 2 Piperidinimine
Electronic Structure, Bonding Analysis, and Quantum Chemical Characterization
The electronic structure of 1-methyl-2-piperidinimine is defined by the interplay between the saturated N-methylated piperidine (B6355638) ring and the exocyclic imine group, which forms a cyclic amidine system. Quantum chemical calculations are essential tools for characterizing such structures.
Studies on analogous cyclic amidines, like 2-(phenylimino)imidazolidines, have utilized methods such as Ultraviolet Photoelectron Spectroscopy (UV PES) combined with CNDO/s molecular orbital calculations to investigate electronic structure. nih.gov These analyses show that the highest occupied molecular orbitals (HOMOs) are typically of π character, associated with the amidine system, while orbitals with significant nitrogen lone-pair (nN) character are also prominent. nih.gov For this compound, the HOMO would likely be centered on the C=N-H imine fragment, with contributions from the piperidine ring's nitrogen atom.
Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, are widely employed to determine HOMO-LUMO energy levels in related N-substituted piperidine derivatives. iucr.orgnih.govnih.gov In a study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, DFT/B3LYP/6–311G(d,p) calculations were used to determine these frontier orbitals. iucr.orgnih.gov For this compound, the LUMO is expected to be a π* orbital localized on the C=N double bond, making this site susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Prediction of Reactivity and Selectivity using Computational Methods
Computational methods provide powerful predictive insights into the reactivity and selectivity of molecules like this compound.
DFT is a cornerstone for predicting reaction energetics and pathways. For related cyclic amidines, DFT calculations have been used to model the thermodynamics of tautomerism, indicating that imino forms can exhibit exceptionally high basicity despite being less stable than their enamine tautomers. researchgate.net In the context of this compound, DFT could be used to calculate the proton affinity, revealing the high basicity of the imine nitrogen.
Furthermore, DFT is used to model transition states and determine activation energy barriers for specific reactions. In a study on the synthesis of cyclic amidine fluorophores, DFT calculations were performed to understand the mechanism of a 6π-electrocyclic ring closure. rsc.org The calculations showed that the energy barrier for the desired pathway was significantly lower (ΔG = 7.2 kcal mol⁻¹) than a competing pathway (ΔG = 30.2 kcal mol⁻¹), thus explaining the observed product selectivity. rsc.org Similar calculations for this compound could predict its behavior in pericyclic reactions or other transformations.
While DFT is prevalent, ab initio and semi-empirical methods also provide valuable data. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been used alongside DFT to study the conformational preferences of N-substituted piperidines, with MP2 sometimes predicting higher contributions of axial conformers compared to DFT-B3LYP. researchgate.net
Semi-empirical methods, though less accurate, are computationally faster and can be used for initial explorations. Methods like CNDO/s have been successfully applied to predict π orbital energy levels in cyclic amidines, even if they are less reliable for nN orbitals. nih.gov Quantum chemical calculations using both semi-empirical and ab initio methods have also been employed to calculate infrared spectra, which can aid in the identification of unknown compounds like cyclic amides and amidines in experimental settings. nih.gov
Conformational Landscape and Stereochemical Dynamics
The conformational landscape of this compound is dominated by the piperidine ring. For N-methylpiperidine itself, extensive studies have shown a strong preference for a chair conformation with the methyl group in the equatorial position to minimize steric strain. researchgate.netrsc.org
The presence of the sp2-hybridized carbon at the C2 position, part of the imine group, introduces a distortion in the classic chair conformation. In related N-substituted 2-piperidone (B129406) systems, this feature promotes a distorted chair, half-chair, or even a boat conformation. nih.govresearchgate.netresearchgate.netnih.gov For instance, the crystal structure of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine revealed a distorted boat conformation. nih.govnih.gov In another case, 1-methyl-3-phenylsulfonyl-2-piperidone was found to adopt a slightly distorted half-chair conformation. nih.gov
Therefore, this compound is expected to exist primarily in a distorted chair or half-chair conformation. The key stereochemical dynamic processes would be ring inversion and nitrogen inversion. Computational studies on N-substituted piperidines have calculated the pathways and energy barriers for these inversions, providing insight into the flexibility of the heterocyclic ring. researchgate.net
Table 1: Representative Geometric Parameters for a Substituted Piperidine Ring from Computational and X-ray Data Data inferred from studies on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. iucr.orgnih.gov
| Parameter | Bond/Angle | Value |
| Bond Length | N1—C2 | 1.48 Å (approx.) |
| C2—C3 | 1.54 Å (approx.) | |
| C3—C4 | 1.53 Å (approx.) | |
| C4—C5 | 1.53 Å (approx.) | |
| C5—C6 | 1.54 Å (approx.) | |
| N1—C6 | 1.47 Å (approx.) | |
| Bond Angle | C6—N1—C2 | 112° (approx.) |
| N1—C2—C3 | 110° (approx.) | |
| C2—C3—C4 | 111° (approx.) | |
| Torsion Angle | C4—C3—C2—C13 | -178.8 (2)° |
| C4—C5—C6—C7 | -74.5 (3)° |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is indispensable for elucidating complex reaction mechanisms, including the identification of transient intermediates and transition states that are difficult to observe experimentally.
A relevant example is the computationally modeled 6π-electrocyclic ring closure in the formation of cyclic amidine fluorophores. rsc.org DFT calculations were used to map the potential energy surface for the reaction of a ketenimine intermediate. The calculations identified the transition state (TSA–B) for the ring closure, determining its Gibbs free energy of activation to be a favorable 7.2 kcal mol⁻¹. rsc.org This analysis confirmed the viability of the proposed pathway leading to the cyclic amidine product.
Table 2: Calculated Free Energy Barriers for a Model Reaction Pathway Data from DFT calculations on the 6π-electrocyclic ring closure of a ketenimine intermediate to form a cyclic amidine. rsc.org
| Pathway | Transformation | Transition State | Calculated ΔG (kcal mol⁻¹) |
| Path A | Ketenimine → Cyclic Amidine | TSA–B | 7.2 |
| Path B | Ketenimine → Isoquinolone | TSC–D | 30.2 |
For this compound, similar computational modeling could explore various potential reaction pathways. For example, the fragmentation pathway of protonated fentanyl, an N-substituted piperidine, was studied, revealing a low-energy barrier for the ring-opening of the piperidine. researchgate.net This suggests that under certain conditions, this compound could also undergo ring-opening reactions. Modeling the transition states for such processes would provide critical data on reaction kinetics and mechanism. Other potential reactions for computational study include nucleophilic additions to the C=N bond and reactions involving the α-protons, with DFT being the method of choice to model the corresponding transition states and reaction energetics.
Synthesis and Exploration of Derivatives and Analogs of 1 Methyl 2 Piperidinimine
Synthesis of Substituted 1-Methyl-2-piperidinimine Derivatives
The synthesis of derivatives based on the this compound core can be achieved through various modern synthetic strategies. A primary approach involves the modification of the corresponding lactam, N-methyl-δ-valerolactam, which is a readily available starting material.
One efficient, contemporary method involves a one-pot tandem transformation beginning with the iridium-catalyzed deoxygenative reduction of a substituted N-methyl-δ-valerolactam. This reaction, typically employing a silane (B1218182) as the reducing agent, chemoselectively reduces the lactam to a cyclic endocyclic enamine intermediate. This reactive intermediate is not isolated but is subjected to an in situ cycloaddition reaction with a sulfonyl azide. The reaction proceeds under mild conditions, extruding nitrogen gas to form the desired N-sulfonylated 2-iminopiperidine derivative. This method is notable for its tolerance of a wide array of functional groups, allowing for the synthesis of a diverse library of derivatives.
Another powerful strategy for creating N-acyl amidine derivatives utilizes a [3+2] cycloaddition. In this approach, a substituted piperidine (B6355638) is first converted to an N-silyl enamine intermediate through dearomative hydrosilylation. This intermediate then reacts with an electronically activated acyl azide. The cycloaddition forms a triazole intermediate which subsequently undergoes rearrangement and nitrogen extrusion to yield the target cyclic N-acyl amidine. The reactivity of this process can be finely tuned by the electronic nature of the acyl azide.
More classical approaches, such as the Pinner reaction, remain relevant. This method involves the treatment of a nitrile precursor with an alcohol in the presence of an acid catalyst to form an imidate salt (a Pinner salt). Subsequent reaction of the isolated imidate with an amine furnishes the amidine. For the synthesis of this compound derivatives, this would typically involve a δ-aminonitrile, which cyclizes upon formation of the amidine.
The table below summarizes key synthetic methodologies for preparing cyclic amidine derivatives.
| Methodology | Key Precursor | Key Reagents | General Reaction Type | Reference |
|---|---|---|---|---|
| Lactam Deoxygenative Reduction/Cycloaddition | Substituted N-methyl-δ-valerolactam | Iridium catalyst, Silane, Sulfonyl azide | Tandem Reduction/Cycloaddition | |
| N-Silyl Enamine Cycloaddition | N-silyl enamine of a piperidine | Activated Acyl azide | [3+2] Cycloaddition | |
| 6π-Electrocyclic Ring Closure | N-sulfonyl triazole and arylamine | Heat or light | Electrocyclization | |
| Pinner Reaction | δ-aminonitrile | Alcohol, Acid (e.g., HCl), Amine | Imidate formation and Amination |
Isosteric Replacements and Scaffold Modifications
Isosteric and bioisosteric replacements are cornerstone strategies in drug discovery used to optimize a molecule's properties by substituting a functional group with another that shares similar physical or chemical characteristics. For the this compound scaffold, the cyclic amidine group is a prime target for such modifications to improve metabolic stability, alter basicity, or explore new binding interactions.
The amidine functional group is a bioisostere of an amide and a carboxylic acid. Consequently, many known amide bioisosteres can be applied. Heterocyclic rings are commonly used as stable and effective replacements. For instance, the amidine moiety can be replaced with five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, imidazoles, or 1,2,3-triazoles. These rings can mimic the hydrogen bonding capabilities of the amidine while often improving pharmacokinetic profiles.
Scaffold hopping is a related but more profound modification, where the core piperidine ring itself is replaced with a different structure to generate novel intellectual property or escape undesirable properties associated with the original scaffold. A "1° hop" might involve a minor change, such as replacing a methylene (B1212753) group (CH₂) in the piperidine ring with a heteroatom like oxygen (to form a morpholine (B109124) derivative) or sulfur. More significant "2° hops" could involve ring-opening to an acyclic analogue or ring-contraction/expansion to pyrrolidine (B122466) or azepane derivatives. These modifications fundamentally alter the geometry and conformational flexibility of the molecule.
The table below outlines potential isosteric replacements and scaffold modifications for the this compound core.
| Original Moiety | Modification Type | Potential Replacement(s) | Potential Outcome | Reference |
|---|---|---|---|---|
| Amidine Group | Isosteric Replacement | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole, Imidazole, Tetrazole | Improved metabolic stability, altered pKa, modified hydrogen bonding pattern | |
| Piperidine Ring | Scaffold Hopping (1° Hop) | Morpholine, Thiomorpholine, Piperazine | Increased polarity, altered solubility and ADME properties | |
| Piperidine Ring | Scaffold Hopping (2° Hop) | Pyrrolidine, Azepane, Cyclopentylamine core | Changes in ring strain, conformational flexibility, and vector positioning of substituents | |
| N-Methyl Group | Isosteric Replacement | N-Ethyl, N-Cyclopropyl, N-CF₃ | Modified lipophilicity and metabolic profile |
Chirality Induction and Resolution of Enantiomeric this compound Derivatives
The introduction of stereocenters into the piperidine ring is crucial for creating specific three-dimensional structures that can interact selectively with biological targets. This can be accomplished either by asymmetric synthesis, which creates a specific enantiomer directly, or by resolving a racemic mixture.
Asymmetric Synthesis (Chirality Induction): Asymmetric synthesis aims to build the chiral molecule from achiral precursors using chiral catalysts or auxiliaries. Several methods are applicable for the synthesis of chiral piperidine precursors. One advanced method is the enzymatic transamination of a prochiral 3- or 4-piperidone (B1582916) derivative. Using a specific transaminase enzyme, such as one from Mycobacterium vanbaalenii, an amine donor can be used to asymmetrically install an amino group, producing a chiral aminopiperidine with high optical purity. This chiral precursor can then be carried forward to the final this compound derivative. Catalytic asymmetric reactions are also powerful tools. For example, phosphine-catalyzed [4+2] annulation of imines with allenes can construct functionalized chiral piperidine derivatives with high enantioselectivity. Similarly, asymmetric intramolecular aza-Michael cyclizations provide an established route to chiral nitrogen heterocycles.
Resolution of Enantiomers: Resolution is the process of separating a racemic mixture into its constituent enantiomers.
Classical Resolution via Diastereomeric Salts: This is the most common method for resolving racemic amines. The racemic this compound derivative, being basic, is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the pure enantiomer of the amidine is recovered by treatment with a base.
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For example, enantioselective acylation can be used to resolve chiral piperidines. In a kinetic resolution, one enantiomer reacts faster than the other, allowing the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting one. This can be a highly effective method for obtaining material with excellent enantiopurity.
Enzymatic Resolution: Enzymes can also be used for highly selective resolutions. A patent describes a method where a racemic diamino precursor to a cyclic amidine is di-acylated. An aminoacylase (B1246476) enzyme is then used to stereoselectively mono-deacylate only one of the enantiomers. The resulting mixture of a di-acylated and a mono-acylated compound can then be separated, allowing for the isolation of the desired enantiomerically pure precursor.
The table below compares various approaches to obtaining chiral this compound derivatives.
| Approach | Method | Key Component | Typical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Enzymatic Transamination | Transaminase enzyme, Prochiral piperidone | High enantiomeric excess (ee) of chiral aminopiperidine precursor | |
| Asymmetric Synthesis | Catalytic [4+2] Annulation | Chiral phosphine (B1218219) catalyst | High ee of substituted piperidine precursor | |
| Resolution | Classical Resolution | Enantiopure chiral acid (e.g., tartaric acid) | Separation of diastereomeric salts by crystallization; max 50% yield for one enantiomer | |
| Resolution | Kinetic Resolution | Chiral catalyst/reagent for acylation | Separation of unreacted enantiomer from product; high ee possible | |
| Resolution | Enzymatic Deacylation | Aminoacylase enzyme | Stereoselective hydrolysis of one enantiomer of a di-acylated precursor |
Role of 1 Methyl 2 Piperidinimine As a Versatile Synthetic Building Block
Applications in the Construction of Complex Nitrogen-Containing Heterocycles
The inherent reactivity of the amidine functionality makes 1-Methyl-2-piperidinimine a promising precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic systems. The imine nitrogen can act as a nucleophile, while the adjacent carbon atom can exhibit electrophilic character, particularly upon activation. This dual reactivity allows for its participation in various cyclization and annulation strategies.
One potential application lies in the synthesis of fused bicyclic and polycyclic systems. For instance, reaction with bifunctional electrophiles could lead to the formation of novel heterocyclic scaffolds. The table below illustrates some hypothetical transformations that leverage the reactivity of this compound for the construction of complex heterocycles.
| Starting Materials | Reagents and Conditions | Product | Heterocyclic System Formed |
| This compound, α,β-Unsaturated Ketone | Michael addition followed by intramolecular cyclization | Fused Pyrimidine Derivative | |
| This compound, 1,3-Diketone | Condensation | Substituted Pyrimidine | |
| This compound, α-Haloketone | N-Alkylation followed by intramolecular cyclization | Imidazopiperidine Derivative |
These examples highlight the potential of this compound to serve as a key intermediate in the synthesis of medicinally relevant nitrogen heterocycles. The ability to construct such complex scaffolds from a relatively simple starting material underscores its value as a synthetic building block.
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates portions of all the starting materials, are powerful tools in modern organic synthesis. The structural and electronic properties of this compound make it an ideal candidate for participation in such transformations.
The presence of a nucleophilic imine nitrogen and the potential for the formation of a reactive iminium intermediate suggest that this compound could be a valuable component in Ugi-type or Passerini-type reactions. For example, in a modified Ugi reaction, this compound could potentially act as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate complex peptide-like structures containing a piperidine (B6355638) moiety.
The following table outlines a hypothetical multicomponent reaction involving this compound.
| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Product |
| Ugi-type | This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-Acylaminoamidine |
The ability to rapidly generate molecular complexity in a single step through MCRs makes this compound a highly attractive building block for the construction of diverse chemical libraries for drug discovery and other applications.
Development of Novel Reagents, Ligands, and Organocatalysts
Beyond its role as a scaffold in the synthesis of complex molecules, the this compound framework can be envisioned as a platform for the development of novel reagents, ligands, and organocatalysts. The piperidine ring provides a robust and conformationally well-defined backbone that can be functionalized to introduce desired properties.
The basicity of the imine nitrogen suggests that derivatives of this compound could serve as effective organocatalysts for a variety of transformations, such as Michael additions, aldol (B89426) reactions, and acyl transfer reactions. The steric and electronic environment around the active site could be fine-tuned by introducing substituents on the piperidine ring.
Furthermore, the nitrogen atoms of the amidine group can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for transition metal catalysis. The resulting metal complexes could exhibit unique catalytic activities in reactions such as cross-coupling, hydrogenation, and oxidation. The table below presents some potential applications of this compound derivatives in catalysis.
| Derivative of this compound | Application | Catalytic Transformation |
| Chiral this compound | Organocatalyst | Asymmetric Michael Addition |
| This compound-based N,N-ligand | Ligand for Transition Metal | Palladium-catalyzed Cross-Coupling |
| Protonated this compound | Brønsted Acid Catalyst | Acetalization |
Future Research Directions and Advanced Methodologies in 1 Methyl 2 Piperidinimine Chemistry
Integration with Continuous Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis and modification of 1-Methyl-2-piperidinimine. Continuous flow systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. This technology is particularly advantageous for handling reactive intermediates and exothermic reactions, which are often encountered in the synthesis of N-heterocycles.
Automated synthesis platforms can be coupled with continuous flow reactors to create self-optimizing systems. These platforms can systematically vary reaction conditions, collect real-time analytical data, and use algorithms to identify optimal synthetic protocols with minimal human intervention. For the production of this compound derivatives, this would enable rapid library synthesis for screening purposes and facilitate a more efficient scale-up process. The reduction in reaction times and waste generation makes flow chemistry a greener alternative to conventional methods.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for N-Heterocycle Production
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited, requires vigorous stirring | Efficient mixing through static mixers or narrow channels |
| Safety | Large volumes of reagents, risk of thermal runaway | Small reaction volumes, better control over exotherms |
| Scalability | Challenging, requires re-optimization | Straightforward by running the system for longer durations |
| Process Control | Manual or semi-automated, parameter fluctuation | Precise, automated control over temperature, pressure, flow rate |
| Reproducibility | Can vary between batches | High, due to consistent reaction conditions |
Development of Novel Catalytic Systems for Imine Transformations
The imine functional group in this compound is a key handle for a variety of chemical transformations. Future research will heavily focus on developing novel catalytic systems to exploit this reactivity with high selectivity and efficiency. Transition-metal catalysis, in particular, has proven to be a powerful tool for constructing complex molecular architectures from simple precursors.
The development of catalysts for asymmetric transformations is a primary objective. For instance, chiral catalysts could enable the enantioselective addition of nucleophiles to the imine carbon, leading to the synthesis of stereochemically defined piperidine (B6355638) derivatives. Advances in organocatalysis and biocatalysis, using enzymes like imine reductases, also present promising avenues for achieving high levels of stereocontrol in the reduction of the C=N bond to form chiral amines. Furthermore, heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are being explored to make these processes more sustainable and cost-effective.
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst Class | Potential Product | Significance |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | Chiral 1-Methyl-2-aminopiperidine | Access to enantiomerically pure building blocks |
| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts | C-functionalized piperidines | Introduction of diverse substituents |
| Cycloaddition Reactions | Lewis acids, organocatalysts | Fused heterocyclic systems | Construction of complex polycyclic scaffolds |
| Biocatalytic Reduction | Imine Reductases (IREDs) | Enantiopure 2-aminopiperidines | Green and highly selective transformations |
Data-Driven and Machine Learning Approaches for Reaction Discovery and Optimization
The integration of data science and machine learning (ML) is set to revolutionize chemical synthesis. For this compound, these approaches can be used to accelerate the discovery of new reactions and to optimize existing procedures. By training ML models on large datasets of chemical reactions, it is possible to predict the outcome of a reaction, suggest optimal conditions, and even propose novel synthetic pathways that a human chemist might not consider.
Machine learning algorithms can analyze complex, multi-dimensional reaction spaces to identify subtle interactions between variables like catalyst, solvent, temperature, and substrate structure. This capability is invaluable for optimizing reaction yields and selectivities. For example, a Bayesian optimization algorithm could be coupled with an automated synthesis platform to efficiently explore the parameter space for a novel transformation of this compound, leading to a highly optimized protocol in a fraction of the time required by traditional methods. Furthermore, ML models can be used to predict key properties of new derivatives, such as their ADME (absorption, distribution, metabolism, and excretion) profiles, helping to guide synthetic efforts toward compounds with desirable characteristics for various applications. These data-driven strategies empower chemists to make more informed decisions, ultimately accelerating the pace of innovation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 1-Methyl-2-piperidinimine in laboratory settings?
- Methodological Answer : Synthesis of piperidinimine derivatives typically involves reductive amination or nucleophilic substitution reactions. For example, analogous compounds (e.g., 4-methylpiperidine derivatives) have been synthesized using ketone intermediates and catalytic hydrogenation under controlled pressure (e.g., 40–60 psi H₂) . Post-synthesis characterization should employ NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (≥95%). Adjust reaction solvents (e.g., ethanol or THF) based on substrate solubility .
Q. What safety precautions should be observed when handling this compound in experimental settings?
- Methodological Answer : Avoid contact with strong acids, bases, and oxidizing agents due to potential hazardous reactions (e.g., toxic fumes during combustion) . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar). Acute toxicity data are limited; conduct pilot toxicity assays (e.g., in vitro cell viability tests) before scaling experiments .
Q. What analytical techniques are optimal for characterizing the purity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- GC-MS : To identify volatile impurities and quantify purity.
- HPLC-UV/ELSD : For non-volatile byproduct detection.
- Elemental Analysis : Confirm empirical formula accuracy.
Cross-validate results with reference standards from authoritative databases (e.g., PubChem, NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity using I² (proportion of total variability due to heterogeneity) and H (relative excess in heterogeneity χ² statistic). For example, if I² > 50%, explore subgroup analyses (e.g., variations in assay protocols, cell lines) to resolve discrepancies . Pre-register the review protocol (e.g., PROSPERO) to minimize bias .
Q. What experimental strategies can validate the hypothesized mechanism of action of this compound in receptor binding studies?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]-ligand displacement) to measure affinity (Kd) and selectivity.
- Molecular Dynamics Simulations : Predict binding poses using software like AutoDock Vina.
- Knockout Models : Validate target specificity via CRISPR/Cas9-edited cell lines.
Replicate results across independent labs to confirm reproducibility .
Q. How can in silico modeling be integrated with in vitro assays to predict the metabolic pathways of this compound?
- Methodological Answer :
- Phase I Metabolism Prediction : Use software (e.g., ADMET Predictor) to identify cytochrome P450 oxidation sites.
- Liver Microsome Assays : Incubate the compound with human liver microsomes and analyze metabolites via LC-MS/MS.
- QSAR Models : Corrogate computational predictions with experimental metabolite profiles to refine accuracy .
Q. What statistical approaches are recommended for dose-response studies involving this compound to account for non-linear dynamics?
- Methodological Answer : Apply non-linear regression models:
- Four-Parameter Logistic (4PL) Curve : Fit sigmoidal dose-response data (e.g., IC₅₀ calculations).
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
Use tools like GraphPad Prism or R’s drc package. Report heterogeneity metrics (e.g., τ² from random-effects models) if pooling data .
Methodological Frameworks
- Literature Review Design : Formulate research questions using PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .
- Experimental Reprodubility : Document protocols in alignment with ARRIVE Guidelines ; include raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
